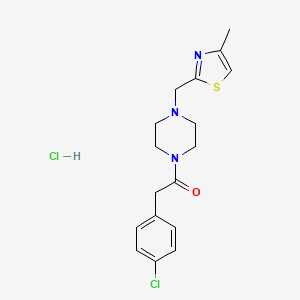

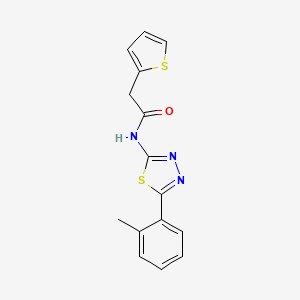

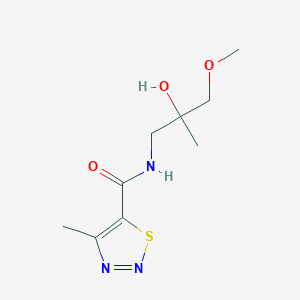

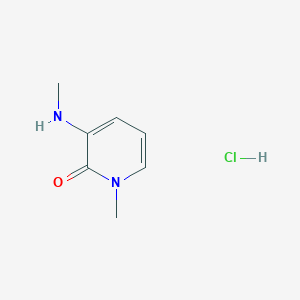

![molecular formula C21H26N2O2 B2919686 N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide CAS No. 174321-49-4](/img/structure/B2919686.png)

N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

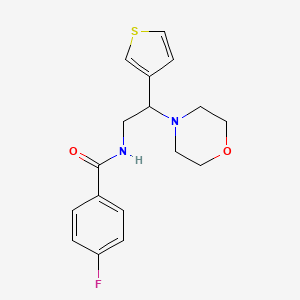

“N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and two phenyl groups attached to the same carbon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and two phenyl rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might participate in reactions with electrophiles, and the acetamide group could be involved in various condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring might increase solubility in water, while the phenyl rings might increase lipophilicity .Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

New psychoactive substances often include dissociative anesthetics with structures similar to N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide. A study by Colestock et al. (2018) focused on the analytical and pharmacological characterization of such substances, including their synthesis, identification, and evaluation at central nervous system receptors. This research is significant in understanding the pharmacological profiles of these compounds (Colestock et al., 2018).

Antifungal Activity

D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, highlighting their potential in addressing fungal infections (Bardiot et al., 2015).

Antimicrobial Activity

Research by A. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives, which exhibited notable antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Antinociceptive Effects

A study by Navarrete-Vázquez et al. (2016) on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated its high affinity for σ1 receptors and notable antinociceptive effects, indicating its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Drug Development and Characterization

The morpholine ring, a feature in many bioactive molecules including derivatives of N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide, is highlighted in a review by Kourounakis et al. (2020). The review discusses the importance of this structure in medicinal chemistry, emphasizing its role in enhancing drug-like properties and pharmacokinetics (Kourounakis et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYZCNYTDXKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202342 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2919614.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)

![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B2919620.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)